molecular formula C32H32N4O8S4 B12019290 3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid

3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid

Cat. No.: B12019290
M. Wt: 728.9 g/mol
InChI Key: SESMTBSXIRXFSB-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RCL L337021 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RCL L337021 has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of RCL L337021 is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. The detailed molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

RCL L337021 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    RCL L337022: Another compound with a similar molecular structure but different functional groups.

    RCL L337023: A compound with similar applications but different reactivity.

Properties

Molecular Formula

C32H32N4O8S4

Molecular Weight

728.9 g/mol

IUPAC Name

3-[6-[(5E)-5-[3-[6-(3-carboxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid

InChI

InChI=1S/C32H32N4O8S4/c37-23(33-21-11-7-9-19(17-21)29(41)42)13-3-1-5-15-35-27(39)25(47-31(35)45)26-28(40)36(32(46)48-26)16-6-2-4-14-24(38)34-22-12-8-10-20(18-22)30(43)44/h7-12,17-18H,1-6,13-16H2,(H,33,37)(H,34,38)(H,41,42)(H,43,44)/b26-25+

InChI Key

SESMTBSXIRXFSB-OCEACIFDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O

Origin of Product

United States

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